1,6-Diaminohexane-N,N,N',N'-tetraacetic acid

Catalog No.
S576528
CAS No.
1633-00-7
M.F
C14H24N2O8
M. Wt
348.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Diaminohexane-N,N,N',N'-tetraacetic acid

CAS Number

1633-00-7

Product Name

1,6-Diaminohexane-N,N,N',N'-tetraacetic acid

IUPAC Name

2-[6-[bis(carboxymethyl)amino]hexyl-(carboxymethyl)amino]acetic acid

Molecular Formula

C14H24N2O8

Molecular Weight

348.35 g/mol

InChI

InChI=1S/C14H24N2O8/c17-11(18)7-15(8-12(19)20)5-3-1-2-4-6-16(9-13(21)22)10-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)

InChI Key

YGDVXSDNEFDTGV-UHFFFAOYSA-N

SMILES

C(CCCN(CC(=O)O)CC(=O)O)CCN(CC(=O)O)CC(=O)O

Synonyms

1,6-hexanediamine-N,N,N',N'-tetraacetic acid, HDTA

Canonical SMILES

C(CCCN(CC(=O)O)CC(=O)O)CCN(CC(=O)O)CC(=O)O

Metal Chelation and Lanthanide Luminescence:

DHTA's primary function lies in its ability to chelate metal ions. Its structure features four carboxylic acid groups and two amine groups, forming a cage-like structure that can bind metal ions. This property makes DHTA a valuable tool in studying metal-ion interactions in biological systems and separation science []. Additionally, DHTA can complex with lanthanide ions, enhancing their luminescence properties. Lanthanide-DHTA complexes are employed in various research areas, including development of luminescent probes for bioassays and sensors [].

Biomedical Research:

DHTA's metal chelating ability finds applications in biomedical research. It can be used to remove excess metal ions from biological samples or cell cultures, aiding in the study of metal-related diseases like iron overload []. Additionally, DHTA complexes with radioisotopes can be used in targeted radionuclide therapy for certain cancers [].

Environmental Research:

DHTA plays a role in environmental research by aiding in the analysis and remediation of metal contamination. It can be used to assess the bioavailability of metals in soils and sediments, helping understand their potential environmental impact []. Furthermore, DHTA can be utilized to remove heavy metals from wastewater streams, contributing to environmental cleanup efforts [].

1,6-Diaminohexane-N,N,N',N'-tetraacetic acid is a chelating agent with the molecular formula C₁₄H₂₄N₂O₈ and a molecular weight of approximately 348.35 g/mol. This compound features four acetic acid functional groups attached to a hexane backbone, along with two amine groups. The presence of these functional groups enables the compound to form stable complexes with various metal ions, making it useful in a range of applications, particularly in biochemistry and analytical chemistry. The compound is also known for its high solubility in water, which enhances its utility in various aqueous applications .

DHDTA's mechanism of action involves its ability to sequester metal ions. By binding to metal ions, DHDTA can remove them from solution or alter their interactions with other molecules []. This property is useful in proteomics for purifying proteins that interact with specific metal ions or studying the role of metal ions in protein function [].

Typical of chelating agents:

  • Metal Ion Complexation: The primary reaction involves the formation of stable complexes with divalent and trivalent metal ions such as calcium, magnesium, iron, and copper. This reaction is crucial for its application in sequestering metal ions in various environments.
  • Acid-Base Reactions: The carboxylic acid groups can donate protons, allowing the compound to act as an acid in reactions with bases.
  • Esterification: The carboxylic groups can react with alcohols to form esters under acidic conditions.

These reactions highlight the versatility of 1,6-diaminohexane-N,N,N',N'-tetraacetic acid in both synthetic and analytical chemistry .

The biological activity of 1,6-diaminohexane-N,N,N',N'-tetraacetic acid is primarily linked to its ability to chelate metal ions. This property can influence various biological processes:

  • Calcium Sequestration: By binding calcium ions, the compound may affect physiological processes such as muscle contraction and neurotransmission.
  • Metal Ion Detoxification: It can be used to detoxify heavy metals in biological systems, which is significant in environmental biochemistry and toxicology.

Research has indicated that this compound may also play a role in drug formulation by enhancing the solubility and bioavailability of certain therapeutic agents through complexation .

1,6-Diaminohexane-N,N,N',N'-tetraacetic acid can be synthesized through several methods:

  • Direct Synthesis from Hexanediamine: This method involves reacting 1,6-hexanediamine with excess acetic anhydride or acetic acid under controlled conditions to yield the tetraacetic acid derivative.
  • Stepwise Acetylation: Another approach is to acetylate 1,6-hexanediamine stepwise using acetic anhydride, allowing for precise control over the degree of substitution.

These synthesis methods are typically performed under anhydrous conditions to prevent hydrolysis and ensure high yields of the desired product .

The applications of 1,6-diaminohexane-N,N,N',N'-tetraacetic acid are diverse:

  • Analytical Chemistry: Used as a chelating agent in titrations and metal ion analysis.
  • Biotechnology: Employed in protein purification processes where metal ions are involved.
  • Pharmaceuticals: Acts as a stabilizer for drugs that require metal ion complexation for efficacy.
  • Environmental Science: Utilized for remediation of heavy metal-contaminated sites by sequestering toxic metals from soil and water .

Interaction studies involving 1,6-diaminohexane-N,N,N',N'-tetraacetic acid focus on its chelation properties and biological interactions:

  • Metal Ion Binding Studies: Research has demonstrated its effectiveness in binding various metal ions, which is critical for understanding its role in biological systems and environmental applications.
  • Drug

Several compounds exhibit similar properties to 1,6-diaminohexane-N,N,N',N'-tetraacetic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethylenediaminetetraacetic AcidC₁₀H₁₅N₃O₈Widely used chelating agent; stronger metal binding capacity.
Diethylenetriaminepentaacetic AcidC₁₄H₂₃N₅O₈More functional groups; used for complexing heavy metals.
Nitrilotriacetic AcidC₆H₉N₃O₆Simpler structure; used primarily for chelation in analytical chemistry.

The uniqueness of 1,6-diaminohexane-N,N,N',N'-tetraacetic acid lies in its specific structure that allows for effective binding while maintaining high solubility and stability across various pH levels. Its distinct arrangement of functional groups enables it to form stable complexes with a wide range of metal ions compared to other similar compounds .

XLogP3

-4.5

GHS Hazard Statements

Aggregated GHS information provided by 98 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1633-00-7

Wikipedia

2,2',2'',2'''-(Hexane-1,6-diyldinitrilo)tetraacetic acid

Dates

Modify: 2023-08-15

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